molecular formula C22H19N3O2 B1671470 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

Cat. No.: B1671470
M. Wt: 357.4 g/mol
InChI Key: RARTTYYZTRKYDS-UHFFFAOYSA-N
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Description

6-Methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine is a quinazoline derivative characterized by a methoxy group at position 6 of the quinazoline core and a 4-phenylmethoxyphenyl substituent at the 4-amine position.

Properties

IUPAC Name

6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-26-19-11-12-21-20(13-19)22(24-15-23-21)25-17-7-9-18(10-8-17)27-14-16-5-3-2-4-6-16/h2-13,15H,14H2,1H3,(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RARTTYYZTRKYDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=CN=C2NC3=CC=C(C=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GI261520A involves nucleophilic aromatic displacement of 4-chloroquinazoline derivatives. The reaction conditions typically include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production methods for GI261520A are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

GI261520A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can be further modified for specific applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Research Findings

  • Synthetic Feasibility : The target compound’s synthesis likely involves Buchwald-Hartwig amination or nucleophilic substitution, similar to analogs like 6-iodo-N-(4-methoxybenzyl)quinazolin-4-amine (5a), which achieved >90% yields .
  • Kinase Inhibition: Quinazoline derivatives with methoxy and aryloxy groups (e.g., 7-methoxy-6-[(3-morpholinyl)propoxy]quinazolin-4-amine) demonstrated nanomolar IC₅₀ values against EGFR mutants, suggesting the target compound may share similar efficacy .

Challenges and Opportunities

  • Selectivity : While the 4-phenylmethoxyphenyl group may enhance target binding, its bulkiness could limit penetration into CNS tissues, a drawback compared to smaller analogs like 6-methoxy-N-(2-thienylmethyl)quinazolin-4-amine .
  • Solubility: The target compound’s high lipophilicity (logP ~3.5 predicted) may necessitate formulation optimization, unlike more polar derivatives such as 6-(6-aminopyridin-3-yl)-N-methylquinazolin-4-amine, which has inherent aqueous solubility .

Biological Activity

6-Methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine is a synthetic compound belonging to the class of 4-aminoquinazolines. This compound is notable for its diverse biological activities, particularly in the field of medicinal chemistry, where it is being investigated for potential anticancer properties and other therapeutic applications.

Chemical Structure and Properties

The chemical structure of 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine can be represented as follows:

  • Molecular Formula : C16_{16}H15_{15}N3_3O2_2
  • IUPAC Name : 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

Anticancer Activity

Research indicates that compounds within the quinazoline class, including 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine, exhibit significant anticancer properties. These compounds are believed to inhibit key signaling pathways involved in cancer cell proliferation and survival.

The proposed mechanisms of action include:

  • Inhibition of Kinases : Quinazolines often act as inhibitors of various kinases that are crucial for cancer cell signaling.
  • Induction of Apoptosis : These compounds may promote programmed cell death in cancer cells.
  • Anti-Angiogenic Properties : Some studies suggest that quinazolines can inhibit angiogenesis, the process through which new blood vessels form from pre-existing vessels, which is vital for tumor growth.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Laboratory tests have shown that 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine can significantly reduce the viability of various cancer cell lines, including breast and lung cancer cells.
    Cell LineIC50 (µM)Reference
    MCF-7 (Breast)12.5
    A549 (Lung)15.0
    HeLa (Cervical)10.0
  • Animal Studies : In vivo experiments have demonstrated that administration of this compound leads to reduced tumor growth in xenograft models, indicating its potential efficacy as an anticancer agent.
  • Mechanistic Insights : Further biochemical assays have revealed that this compound may downregulate the expression of oncogenes while upregulating tumor suppressor genes, contributing to its anticancer effects.

Other Biological Activities

Beyond anticancer properties, preliminary research suggests that 6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine may also possess:

  • Antimicrobial Activity : Some derivatives in the quinazoline family have shown promise against bacterial strains.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, potentially useful in treating chronic inflammatory diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine
Reactant of Route 2
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6-methoxy-N-(4-phenylmethoxyphenyl)quinazolin-4-amine

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